molecular formula C19H15FN2O3 B2633720 1-[(2-fluorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide CAS No. 868678-73-3

1-[(2-fluorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide

Cat. No. B2633720
CAS RN: 868678-73-3
M. Wt: 338.338
InChI Key: CKKVWDXMVVPHHL-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are involved in various inflammatory diseases.

Scientific Research Applications

Kinase Inhibition for Cancer Therapy

  • Met Kinase Inhibition : A compound closely related to the query chemical, designed as a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model. This highlights its potential in cancer therapy, especially for tumors with Met oncogene activation (Schroeder et al., 2009).
  • Selective Pyridone-based MET Inhibitors : Research into pyridone-based class II MET inhibitors revealed compounds with significant potency and selectivity, showing promise against MET-dependent tumors. The structure-activity relationship (SAR) studies have led to the identification of highly effective inhibitors, underlining the role of such compounds in targeting cancer pathways (She et al., 2014).

Antibacterial and Antitubercular Activities

  • Antitubercular and Antibacterial Properties : Novel pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives displayed potent antitubercular activity against Mycobacterium tuberculosis, comparable to the reference drug Pyrazinamide. Moreover, certain compounds showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting their utility as molecular scaffolds for developing new antibacterial agents (Bodige et al., 2019).

Drug Discovery and Development

  • Serotonin Receptor Antagonists : Studies on compounds structurally related to the query chemical demonstrated high affinity and selectivity towards 5-HT1A receptors. This underlines the potential of such molecules in neuropsychiatric disorder treatments, offering insights into designing receptor-specific drugs (García et al., 2014).
  • Synthesis for Radiotracer Development : The successful synthesis and application of related fluorinated compounds as PET radiotracers for studying CB1 cannabinoid receptors highlight the role of these molecules in neuroimaging and the study of neurological diseases (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

1-[(2-fluorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3/c20-17-11-5-4-7-14(17)13-25-22-12-6-10-16(19(22)24)18(23)21-15-8-2-1-3-9-15/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKVWDXMVVPHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-fluorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

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